molecular formula C6H6N4O2 B3361055 1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester CAS No. 91026-78-7

1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester

Cat. No.: B3361055
CAS No.: 91026-78-7
M. Wt: 166.14 g/mol
InChI Key: JDQHPWUYTKQCBH-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester is a heterocyclic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of an imidazole derivative with a cyano group and an amino group can be catalyzed by specific reagents to form the desired ester. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and solvents that are suitable for large-scale synthesis .

Chemical Reactions Analysis

1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or amino groups, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .

Scientific Research Applications

1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or other proteins. The cyano and amino groups can also participate in various interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to 1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester include other imidazole derivatives such as:

Properties

IUPAC Name

methyl 4-amino-5-cyanoimidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)10-3-9-5(8)4(10)2-7/h3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQHPWUYTKQCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=NC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529667
Record name Methyl 4-amino-5-cyano-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91026-78-7
Record name Methyl 4-amino-5-cyano-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester
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1H-Imidazole-1-carboxylic acid, 4-amino-5-cyano-, methyl ester

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